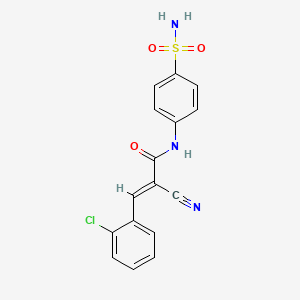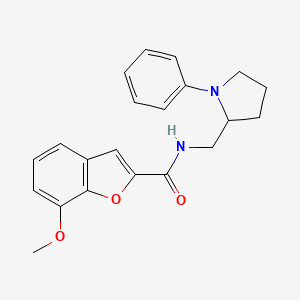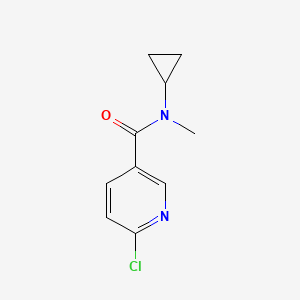![molecular formula C17H25N3O2 B2814567 [4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone CAS No. 799257-98-0](/img/structure/B2814567.png)
[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves various strategies. For instance, the synthesis of isoxazoles often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound [4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone, due to its incorporation of piperazine and morpholine moieties, is associated with a broad spectrum of pharmaceutical applications. Studies have highlighted the significance of these moieties in medicinal chemistry. The synthesis and derivatization of compounds containing these structures have shown potential in developing new pharmacophores, with applications ranging from antibacterial to anticancer treatments. These findings underscore the importance of such compounds in the drug development process, offering a versatile platform for the creation of new medications with varied biological actions (Al-Ghorbani et al., 2015) (S. N. Bukhari, 2022).
Molecular Binding and DNA Interaction
The structure of [4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone, especially when related to its piperazine component, might offer interesting insights into molecular binding and DNA interactions. Compounds like Hoechst 33258, a derivative of piperazine, have been known for their strong binding to the minor groove of double-stranded B-DNA, indicating the potential use of similar structures in understanding DNA binding mechanisms and designing drugs targeting specific DNA sequences (U. Issar & R. Kakkar, 2013).
Receptor Binding and Pharmacological Studies
The compound's structural features may contribute significantly to receptor binding studies and pharmacological research. Piperazine and morpholine derivatives have been investigated for their roles in binding to various receptors, including D2-like receptors, highlighting their importance in developing antipsychotic agents and other neurological drugs. These studies reveal the potential of such compounds in contributing to our understanding of receptor pharmacology and the design of drugs with improved potency and selectivity (D. Sikazwe et al., 2009).
Therapeutic Uses and Patent Insights
Research and patents regarding piperazine derivatives, including structures similar to [4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone, have revealed their vast therapeutic applications. These compounds have been associated with various therapeutic uses, such as antipsychotic, antidepressant, anti-inflammatory, and anticancer activities. The versatility of the piperazine nucleus and its derivatives in drug design underscores the compound's potential in the rational development of new therapeutic agents (A. Rathi et al., 2016).
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-11-15(2)13-16(12-14)18-3-5-19(6-4-18)17(21)20-7-9-22-10-8-20/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMNXZAVKYHJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)
![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2814492.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2814494.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)

![1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814499.png)
![2-(2-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2814502.png)
![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)